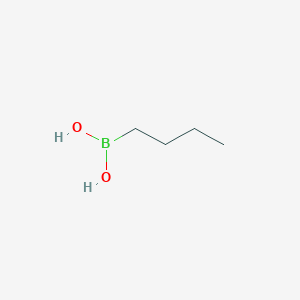

ブチルボロン酸

概要

説明

Butylboronic acid is a type of primary alkylboronic acid that has been identified as a highly active catalyst in the dehydrative amide condensation of α-hydroxycarboxylic acids . It is part of the broader class of organoboron molecules, which have found applications in various fields such as synthesis, catalysis, analytical chemistry, supramolecular chemistry, biology, and medicine .

Synthesis Analysis

The synthesis of butylboronic acid and its derivatives has been explored in several studies. For instance, 4-tert-butylphenylboronic acid was synthesized using trimethyl borate and Grignard reagents, with an optimized process yielding a final product at 69.5% . Additionally, phenyl-n-butylborinic acid, a related compound, was synthesized and characterized as a potent inhibitor for lipolytic enzymes .

Molecular Structure Analysis

The structural and spectroscopic properties of n-butylboronic acid have been thoroughly investigated using a combination of experimental and theoretical methods. X-ray crystallography provided structural information in the solid state, while infrared and Raman spectroscopy were used to collect data on vibrational modes. Computational simulations, including Car-Parrinello molecular dynamics and density functional theory, were employed to study the environmental and temperature influence on the molecular properties of n-butylboronic acid .

Chemical Reactions Analysis

Butylboronic acid has been implicated in various chemical reactions. It serves as a catalyst in the dehydrative amidation between carboxylic acids and amines, with primary alkylboronic acids like butylboronic acid showing much higher catalytic activities than previously reported arylboronic acids . Arylboronic acids, which include derivatives of butylboronic acid, have been used in asymmetric synthesis, such as the rhodium-catalyzed addition to N-tert-butanesulfinyl imino esters for the production of arylglycine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of butylboronic acid are closely related to its reactivity and stability. The study of its structural and spectroscopic properties has provided insights into the intermolecular hydrogen bonds and proton motion within the crystal, which are crucial for understanding its behavior in various reactions . The catalytic properties of butylboronic acid, as demonstrated in the synthesis of amides from α-hydroxycarboxylic acids, highlight its potential for large-scale synthesis applications .

科学的研究の応用

センシングアプリケーション

ブチルボロン酸は、他のボロン酸と同様に、さまざまなセンシングアプリケーションでますます利用されています . ボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基との相互作用により、これらのアプリケーションで有用になります . センシングアプリケーションは、均一なアッセイまたは不均一な検出のいずれかになります .

生物学的ラベリング

ボロン酸は、ジオールとの主要な相互作用により、生物学的ラベリングを含むさまざまな分野で利用できます . これは、生物学的システムとプロセスの研究に特に役立ちます。

タンパク質の操作と修飾

ボロン酸は、タンパク質との相互作用、タンパク質の操作、細胞のラベリングにおいて大きな成長を示しています . これは、ブチルボロン酸をタンパク質研究や生化学における貴重なツールにします。

分離技術

ブチルボロン酸は、膜ベースの糖分離における輸送担体として使用できます . このアプリケーションは、分析化学および生化学の分野で特に役立ちます。

治療法の開発

ブチルボロン酸を含むボロン酸は、治療法の開発のために研究されています . それらの独特の化学的特性により、それらは創薬の潜在的な候補になります。

Safety and Hazards

将来の方向性

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in Medicinal Chemistry could lead to the development of new promising drugs in the future .

作用機序

Target of Action

Butylboronic acid, also known as 1-Butaneboronic acid, is primarily targeted towards the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound also targets Bacterial leucyl aminopeptidase .

Mode of Action

In the Suzuki–Miyaura coupling reaction, butylboronic acid participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway influenced by butylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in organic synthesis, particularly in the formation of carbon-carbon bonds . The compound’s role in this pathway contributes to its wide application in chemical synthesis.

Result of Action

The action of butylboronic acid results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This makes it a valuable reagent in organic synthesis, contributing to the creation of complex organic compounds .

Action Environment

The action of butylboronic acid can be influenced by environmental factors. For instance, the compound is sensitive to hydrolysis under mild acidic or basic conditions, as well as to proteodeboronation, oxidation, and nucleophilic attack . Additionally, the cost of arylboronic acids, which generally exceeds those of the reagents used for acetal and ketal formation, can be a factor influencing its use .

生化学分析

Biochemical Properties

Butylboronic acid is known to be a precursor to unsymmetric borinic acids, which are inhibitors of serine proteases This suggests that it may interact with enzymes such as serine proteases in biochemical reactions

Molecular Mechanism

As a boronic acid, it is capable of forming reversible covalent bonds with molecules containing cis-diols . This property is utilized in its role as a precursor to unsymmetric borinic acids

特性

IUPAC Name |

butylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11BO2/c1-2-3-4-5(6)7/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKFVRWIISEVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196087 | |

| Record name | n-Butylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic solid; [Acros Organics MSDS] | |

| Record name | n-Butylboronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000548 [mmHg] | |

| Record name | n-Butylboronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

4426-47-5 | |

| Record name | Butylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyldihydroxyborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

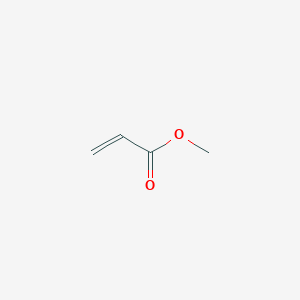

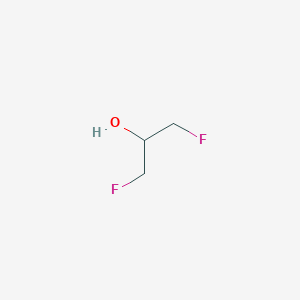

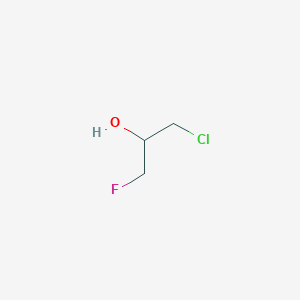

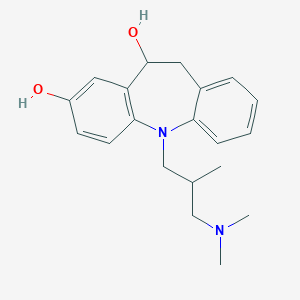

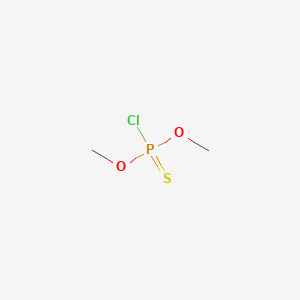

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)